Cas no 50835-77-3 (methyl 3-isocyanatopropanoate)

methyl 3-isocyanatopropanoate 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-isocyanato-, methyl ester
- Methyl 3-isocyanatopropanoate
- Methyl 3-isocyanatopropionate
- methyl 3-isocyanatopropanoate
-
- MDL: MFCD00797846
- インチ: InChI=1S/C5H7NO3/c1-9-5(8)2-3-6-4-7/h2-3H2,1H3
- InChIKey: QLTHBWIACSBXPR-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CCN=C=O
計算された属性
- せいみつぶんしりょう: 129.04261
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
じっけんとくせい
- 密度みつど: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 75 ºC (11 Torr)
- フラッシュポイント: 67.6±17.1 ºC,
- 屈折率: 1.4230 (589.3 nm 20 ºC)
- ようかいど: 微溶性(18 g/l)(25ºC)、
- PSA: 55.73
methyl 3-isocyanatopropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB406199-1g |
Methyl 3-isocyanatopropanoate; . |
50835-77-3 | 1g |
€237.00 | 2024-07-23 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038033-5g |
Methyl 3-isocyanatopropanoate |
50835-77-3 | 5g |
5184.0CNY | 2021-07-05 | ||
abcr | AB406199-5 g |
Methyl 3-isocyanatopropanoate |
50835-77-3 | 5g |
€689.90 | 2023-06-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038033-1g |
Methyl 3-isocyanatopropanoate |
50835-77-3 | 1g |
1446.0CNY | 2021-07-05 | ||
abcr | AB406199-500 mg |
Methyl 3-isocyanatopropanoate |
50835-77-3 | 500MG |
€195.40 | 2023-02-03 | ||
Enamine | EN300-125269-0.25g |
methyl 3-isocyanatopropanoate |
50835-77-3 | 95% | 0.25g |
$45.0 | 2023-02-15 | |
Enamine | EN300-125269-1.0g |
methyl 3-isocyanatopropanoate |
50835-77-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
abcr | AB406199-10g |
Methyl 3-isocyanatopropanoate; . |
50835-77-3 | 10g |
€1109.00 | 2024-07-23 | ||
Enamine | EN300-125269-1000mg |
methyl 3-isocyanatopropanoate |
50835-77-3 | 95.0% | 1000mg |
$85.0 | 2023-10-02 | |
Enamine | EN300-125269-5000mg |
methyl 3-isocyanatopropanoate |
50835-77-3 | 95.0% | 5000mg |
$315.0 | 2023-10-02 |
methyl 3-isocyanatopropanoate 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
methyl 3-isocyanatopropanoateに関する追加情報
Recent Advances in the Application of Methyl 3-Isocyanatopropanoate (CAS: 50835-77-3) in Chemical Biology and Pharmaceutical Research
Methyl 3-isocyanatopropanoate (CAS: 50835-77-3) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique reactivity and functional group compatibility. Recent studies have highlighted its potential in the synthesis of bioactive molecules, drug conjugates, and polymer-based drug delivery systems. This research briefing provides an overview of the latest developments involving this compound, focusing on its applications, mechanisms, and future prospects in the field.
One of the most notable applications of methyl 3-isocyanatopropanoate is its role in the synthesis of peptide-based therapeutics. Researchers have utilized its isocyanate group to facilitate efficient coupling reactions with amino acids and peptides, enabling the development of novel drug candidates with enhanced stability and bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of protease-resistant peptide hybrids, which showed promising activity against drug-resistant bacterial strains.
In addition to peptide synthesis, methyl 3-isocyanatopropanoate has been employed in the design of polymer-drug conjugates. Its ability to react with hydroxyl and amine groups makes it an ideal linker for attaching therapeutic agents to biodegradable polymers. Recent work by a team at MIT has showcased its utility in creating pH-sensitive drug delivery systems, where the compound serves as a crosslinker to control the release of anticancer drugs in tumor microenvironments. This approach has shown significant potential in reducing off-target effects and improving therapeutic efficacy.
Another groundbreaking application of methyl 3-isocyanatopropanoate is in the field of bioconjugation. A 2024 study in Nature Chemical Biology reported its use in the site-specific modification of antibodies, enabling the development of next-generation antibody-drug conjugates (ADCs). The researchers highlighted the compound's ability to form stable urethane linkages with lysine residues, offering a robust and reproducible method for ADC synthesis. This advancement addresses key challenges in ADC development, such as heterogeneity and instability.
Despite its promising applications, the use of methyl 3-isocyanatopropanoate also presents certain challenges. Its high reactivity requires careful handling and optimization of reaction conditions to avoid side reactions. Recent studies have focused on developing milder reaction protocols and protective group strategies to overcome these limitations. For instance, a 2023 publication in Organic Letters introduced a novel catalytic system that allows for selective isocyanate reactions in aqueous environments, expanding the compound's utility in biological settings.
Looking ahead, methyl 3-isocyanatopropanoate is expected to play an increasingly important role in drug discovery and development. Its compatibility with diverse chemical transformations and biological systems makes it a valuable tool for researchers exploring new therapeutic modalities. Future research directions may include its application in targeted protein degradation, nucleic acid therapeutics, and the development of smart biomaterials. As the field continues to evolve, this compound is likely to remain at the forefront of innovative chemical biology strategies.
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